![molecular formula C20H12N2O5 B2462330 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-89-4](/img/structure/B2462330.png)
2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . Their core can accommodate a vast variety of substituents at different positions .
Synthesis Analysis
Xanthone derivatives have been synthesized using the principles of skeleton transition . In vitro cytotoxicity assays of human breast cancer (MCF-7), gastric cancer (MGC-803), and cervical cancer (Hela) cell lines showed that most of the compounds exhibited antitumor growth activity and also showed low toxicity to human normal cells L929 .Wissenschaftliche Forschungsanwendungen
- Xanthones, including derivatives of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide, exhibit antioxidant activity. They scavenge free radicals and protect cells from oxidative stress. This property makes them valuable in preventing age-related diseases and promoting overall health .
- Xanthones have demonstrated anti-inflammatory properties. By modulating the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, they reduce inflammation in vitro and in vivo. The activation of Nrf2 leads to the expression of antioxidant enzymes, thus mitigating inflammation .
- N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide (TXAM), a derivative of xanthone, acts as a photoinitiator. It can initiate free radical polymerization, cationic polymerization, and mixed-mode polymerization under LED exposure. When combined with iodide salts (Iod), it enables deep photopolymerization for light-cured interpenetrating network (IPN) materials .
- Researchers have synthesized a library of xanthone derivatives, including 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide. These compounds were evaluated in vitro on human macrophages under pro-inflammatory conditions. The most promising derivatives enhanced Nrf2 translocation, indicating their potential as biocompatible agents .
- While specific studies on this compound are limited, xanthones in general have shown antibacterial effects. Further investigations could explore the antibacterial potential of 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide against various pathogens .
- Researchers have used matched molecular pairs (MMPs) to study the relationship between xanthone scaffold modifications and biological activity. Understanding SAR helps optimize the design of xanthone-based drugs and derivatives .
Antioxidant Properties
Anti-Inflammatory Effects
Potential as Photoinitiators
Biocompatibility Studies
Antibacterial Activity
Structure–Activity Relationship (SAR) Studies
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as n-(9-oxo-9h-xanthen-4-yl)benzenesulfonamides derivatives, have been synthesized as potential antiproliferative agents . These compounds have shown activity against a panel of tumor cell lines, including breast cancer cell lines .
Mode of Action
Xanthone derivatives, which share a similar core structure, have been reported to modulate various pro-inflammatory and anti-inflammatory cytokines . This suggests that 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
It is known that xanthone derivatives can modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway , which plays a crucial role in cellular response to oxidative stress and inflammation.
Result of Action
Similar compounds have shown antiproliferative activity against various tumor cell lines , suggesting that 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide may have similar effects.
Eigenschaften
IUPAC Name |
2-nitro-N-(9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-19-14-6-2-4-8-17(14)27-18-11-12(9-10-15(18)19)21-20(24)13-5-1-3-7-16(13)22(25)26/h1-11H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTYCVTXJOCLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.